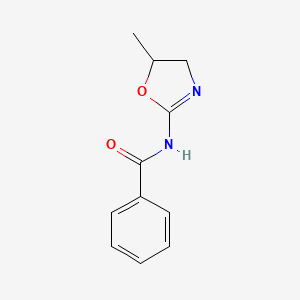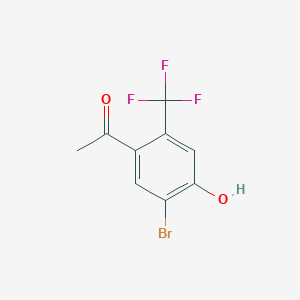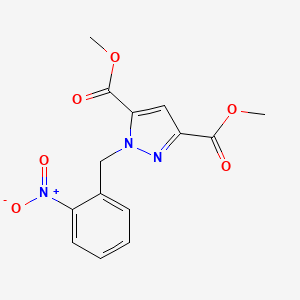
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-nitrobenzyl group and two ester groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the nitration of benzyl compounds to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones. The final step involves esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Conversion to nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or alcohol derivatives.
科学的研究の応用
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- Dimethyl 1-(2-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-(2-chlorobenzyl)-1H-pyrazole-3,5-dicarboxylate
Uniqueness
Dimethyl 1-(2-nitrobenzyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C14H13N3O6 |
|---|---|
分子量 |
319.27 g/mol |
IUPAC名 |
dimethyl 1-[(2-nitrophenyl)methyl]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C14H13N3O6/c1-22-13(18)10-7-12(14(19)23-2)16(15-10)8-9-5-3-4-6-11(9)17(20)21/h3-7H,8H2,1-2H3 |
InChIキー |
XSKYXFBYOLYRKR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12856113.png)
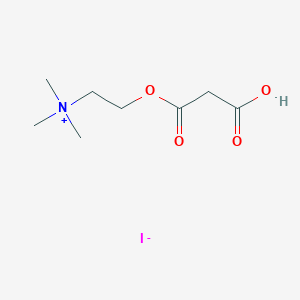
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
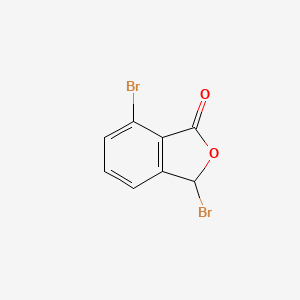
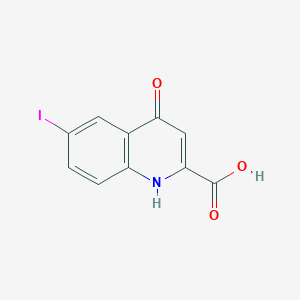
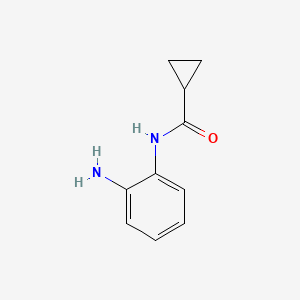
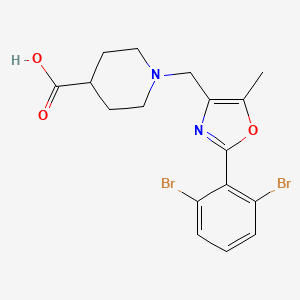
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
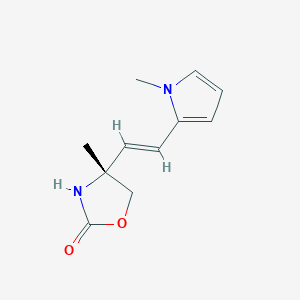
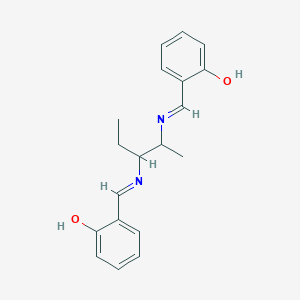
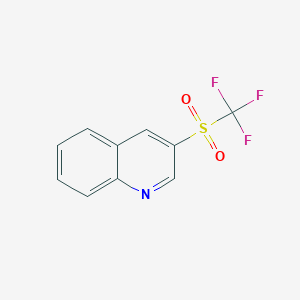
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
